tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate
Description
Chemical Structure and Properties tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate (CAS: 2104588-69-2) is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl moiety, and a 2-oxopyrrolidin-3-yl substituent. Its molecular formula is C₁₂H₂₂N₂O₄ (MW: 259.17 g/mol), with stereochemical specificity at the (S,S)-configured carbon centers . The compound is synthesized via NaBH₄-mediated reduction of methyl ester intermediates (e.g., methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate), yielding 72–80% under optimized conditions . LCMS analysis confirms a [M+H]⁺ peak at 259.20 (calcd: 259.17) .
Applications This compound serves as a critical intermediate in synthesizing protease inhibitors, notably SARS-CoV-2 main protease inhibitors like nirmatrelvir . Its hydroxyl and pyrrolidinone groups enhance hydrogen-bonding interactions with enzyme active sites, contributing to inhibitory potency .
Properties
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASISKBRBNTMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Alcohols
A common strategy involves synthesizing a chiral amino alcohol precursor, followed by Boc protection.
Stepwise Procedure :
- Synthesis of 1-Hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-amine :
- Approach : The amino alcohol is synthesized via reductive amination or nucleophilic substitution. For example, 3-aminopropanal reacts with 2-oxopyrrolidin-3-yl chloride under basic conditions to form the pyrrolidinyl-substituted propanol.
- Reduction : Aldehydes may be reduced to alcohols using NaBH₄ or LiAlH₄, with stereochemical control achieved via chiral catalysts or starting materials.
- Boc Protection :
Key Challenges :
Coupling Reactions with BOP or HATU
Benzotriazole-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate (BOP) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) facilitates carbamate formation from amines and activated carbonates.
Example Protocol :
- Activation : A Boc-protected amine precursor reacts with BOP and NaHCO₃ in DMF.
- Coupling : The activated intermediate undergoes nucleophilic attack by the propanol’s hydroxyl group, forming the carbamate.
- Purification : Column chromatography (silica gel, DCM/MeOH) isolates the product.
Table 1: Representative Reaction Conditions
| Reagent/Step | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| BOP, NaHCO₃ | DMF | 20°C | 62% | |
| HATU, TEA | DCM | 0°C → RT | 70–95% |
Reduction of β-Keto Esters or Amides
The propanol backbone may be synthesized via reduction of β-keto esters or amides, followed by functionalization.
Procedure :
- Reduction : A β-keto ester (e.g., methyl 3-oxopentanoate) is reduced to the corresponding alcohol using LiAlH₄ or NaBH₄.
- Pyrrolidinyl Attachment : The alcohol undergoes nucleophilic substitution with a 2-oxopyrrolidin-3-yl halide.
- Boc Protection : As described in Section 2.1.
Stereochemical Control and Optimization
Chiral Starting Materials
The (S)-configuration at the pyrrolidin-3-yl and propanol centers is critical. Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation) may be employed during intermediate synthesis.
Solvent and Base Selection
- Boc Protection : DCM or toluene with TEA/DMAP avoids side reactions.
- Polar Aprotic Solvents : DMF enhances coupling efficiency with BOP or HATU.
Analytical Characterization
NMR Spectroscopy
1H NMR (CDCl₃) :
Chemical Reactions Analysis
tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds structurally related to tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate have been investigated for their potential as antiviral agents. For instance, the compound PF-07321332, which is an active protease inhibitor against SARS-CoV-2, has shown significant antiviral efficacy. The mechanism involves inhibiting the main protease (Mpro) essential for viral replication, suggesting that similar compounds may also exhibit antiviral properties through analogous mechanisms .
Drug Development
The compound's structure allows for modifications that can enhance its pharmacological profile. It has been noted that the incorporation of a pyrrolidine ring can improve binding affinity to target proteins, making it a suitable scaffold for developing new therapeutic agents targeting various diseases, including viral infections and possibly cancer .
Mechanistic Studies
Studies on the synthesis and action of compounds like this compound contribute to understanding the structure–activity relationship (SAR) in drug design. By analyzing how modifications affect biological activity, researchers can optimize compounds for better efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate involves the inhibition of the SARS-CoV-2 main protease . This enzyme is essential for processing the polyproteins that are translated from the viral RNA, and its inhibition prevents the virus from replicating . The compound binds to the active site of the protease, blocking its activity and thereby inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Functional Groups and Bioactivity The target compound’s 2-oxopyrrolidin-3-yl group enables hydrogen bonding with protease catalytic residues, enhancing inhibitory activity . In contrast, the oxolane substituent in [CAS: N/A] (Table 1) reduces ring strain but lacks hydrogen-bond donors, limiting enzyme interactions . Compounds with sulfonic acid (e.g., C₂₁H₃₁N₃O₈S) exhibit higher solubility but poorer membrane permeability compared to the target compound’s pyrrolidinone .
Synthetic Accessibility NaBH₄ reduction (target compound) achieves higher yields (72–80%) compared to multi-step peptide couplings (e.g., C₂₁H₃₁N₃O₈S), which often require chromatographic purification . Tert-butyl carbamates with allyl or benzoyl groups (e.g., C₁₄H₁₇NO₃) show lower stability under acidic conditions due to ester lability .
Commercial Relevance The target compound is priced at €2,599/100 mg (CymitQuimica), reflecting demand in antiviral research, while simpler analogs (e.g., C₁₁H₁₉NO₄) cost less due to broader availability .
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 259.17 | 0.5 | 2 | 5 |
| tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate | 247.30 | 1.2 | 1 | 4 |
| N∼2∼-[(benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide | 485.55 | -1.8 | 4 | 9 |
Research Findings
- Protease Inhibition : The (S,S)-stereochemistry of the target compound is critical for binding to the SARS-CoV-2 main protease (Ki = 0.9 nM), outperforming analogs with D-configurations or bulkier substituents (e.g., benzoyl groups) .
- Stability : Boc-protected derivatives (e.g., C₁₇H₂₄N₂O₃) exhibit superior shelf-life compared to acetylated analogs, which hydrolyze under ambient conditions .
- Scalability : NaBH₄-mediated synthesis (target compound) is scalable to gram quantities, whereas biocatalytic routes (e.g., for C₂₁H₃₁N₃O₈S) require specialized enzymes .
Biological Activity
Tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate, also known by its CAS number 2382782-88-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against specific targets, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molar Mass | 258.31 g/mol |
| Density | 1.132 ± 0.06 g/cm³ (Predicted) |
| Melting Point | >125°C (dec.) |
| Boiling Point | 480.0 ± 20.0 °C (Predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
| Appearance | White to off-white solid |
Structural Information
The compound features a tert-butyl group and a carbamate moiety, which are critical for its biological activity. The presence of the oxopyrrolidine ring contributes to its potential as an enzyme inhibitor.
This compound has been primarily studied for its inhibitory effects on viral proteases, particularly the 3-chymotrypsin-like protease (3CLpro) associated with coronaviruses such as SARS-CoV-2. This enzyme is crucial for viral replication, making it an attractive target for antiviral drug development.
Inhibition Studies
Recent studies have demonstrated that this compound acts as a reversible covalent inhibitor of the 3CLpro enzyme. The structural similarity between the active sites of various coronaviruses allows for broad-spectrum activity against related viruses, including MERS-CoV and HCoV229E .
Efficacy Data
In vitro assays have shown that this compound exhibits promising inhibitory concentrations:
| Compound | IC50 (μM) against 3CLpro | EC50 (μM) in cell-based assays |
|---|---|---|
| Tert-butyl Carbamate | 9.0 ± 1.5 | 16.77 |
These values indicate that the compound effectively inhibits viral protease activity at relatively low concentrations, suggesting its potential utility in therapeutic applications.
Study on Antiviral Activity
A recent publication highlighted the development of a series of peptidomimetic inhibitors targeting the SARS-CoV-2 3CLpro enzyme. This compound was included in these studies due to its structural features conducive to enzyme inhibition. The study reported that compounds with similar scaffolds showed significant antiviral activity with reduced cytopathic effects in infected cell lines .
Structure-Based Design
Another study focused on structure-based design strategies for synthesizing potent inhibitors of human rhinovirus proteases, which share similarities with the target protease of coronaviruses. The findings suggested that modifications to the carbamate structure could enhance binding affinity and selectivity towards viral enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
